molecular formula C18H28N2O B5026619 1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine

1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine

Cat. No. B5026619
M. Wt: 288.4 g/mol
InChI Key: GAHKLGQGPHALCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine, also known as DMPP, is a piperazine derivative that has gained attention in the scientific community due to its potential therapeutic applications. DMPP is a chiral compound that exists as two enantiomers, (R)-DMPP and (S)-DMPP.

Mechanism of Action

The exact mechanism of action of 1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine is not fully understood. However, it is believed that this compound acts as a partial agonist at the 5-HT1A receptor, which is a serotonin receptor involved in the regulation of anxiety and depression. This compound has also been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic, anti-depressant, and anti-cancer effects in animal models. This compound has also been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine has several advantages for lab experiments. This compound is a relatively stable compound that can be stored for long periods of time. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations for lab experiments. This compound is a chiral compound that exists as two enantiomers, which can complicate experiments that require the use of a single enantiomer. This compound is also a relatively new compound, and its effects on humans are not fully understood.

Future Directions

There are several future directions for 1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine research. One direction is to investigate the potential therapeutic applications of this compound in humans. Another direction is to study the effects of this compound on other neurotransmitter systems, such as the glutamate system. Furthermore, the development of more efficient synthesis methods for this compound and its enantiomers could lead to the production of large quantities of this compound for research purposes.

Synthesis Methods

1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine can be synthesized through a two-step process. The first step involves the reaction of 3,3-dimethylbutanoyl chloride with piperazine to form 1-(3,3-dimethylbutanoyl)piperazine. The second step involves the reaction of 1-(3,3-dimethylbutanoyl)piperazine with 2-phenylethylamine to form this compound. The yield of this compound is approximately 50% for both enantiomers.

Scientific Research Applications

1-(3,3-dimethylbutanoyl)-4-(2-phenylethyl)piperazine has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. This compound has been shown to have anxiolytic and anti-depressant effects in animal models and has been proposed as a potential treatment for anxiety and depression disorders. This compound has also been studied for its anti-cancer properties and has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

3,3-dimethyl-1-[4-(2-phenylethyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-18(2,3)15-17(21)20-13-11-19(12-14-20)10-9-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHKLGQGPHALCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCN(CC1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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